N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-29-17-6-4-12(10-18(17)30-2)19-25-21-27(26-19)14(11-31-21)7-8-24-20(28)13-3-5-15(22)16(23)9-13/h3-6,9-11H,7-8H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBGVCYSUOCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Top1 , a topoisomerase enzyme. Top1 plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.
Mode of Action
The compound interacts with Top1 and inhibits its activity. This interaction disrupts the normal function of the enzyme, leading to changes in DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, which are common responses to DNA damage.
Pharmacokinetics
Similar compounds with a triazole ring have been shown to exhibit good bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of Top1, leading to disruption of DNA replication and transcription. On a cellular level, this can result in cell cycle arrest and apoptosis, potentially leading to the death of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with Top1. Additionally, the presence of other molecules in the environment, such as binding proteins or competing substrates, can influence the compound’s efficacy.
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide is a complex synthetic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A thiazolo[3,2-b][1,2,4]triazole core.
- A 3,4-dimethoxyphenyl substituent.
- A difluorobenzamide moiety.
Its molecular formula is , with a molecular weight of approximately 444.5 g/mol. The presence of various functional groups suggests a diverse range of interactions with biological targets.
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activities. For instance:
- Antiproliferative Activity : Compounds within this class have been evaluated for their ability to inhibit cell proliferation in various human cancer cell lines. One study highlighted that certain derivatives demonstrated IC50 values in the nanomolar range against cancer cells such as HT-29 and A549, suggesting potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization and disruption of the cell cycle. This is similar to other known anticancer agents like colchicine and CA-4 .
Other Biological Activities
Besides anticancer effects, compounds similar to this compound have shown potential in:
- Antimicrobial Activity : Some derivatives possess antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory Effects : Certain studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives can modulate inflammatory pathways .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
The thiazolo[3,2-b][1,2,4]triazole moiety is recognized for its broad pharmacological profile. Compounds containing this structure have been reported to exhibit various bioactivities:
- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial and antifungal properties. For instance, compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide have shown effectiveness against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of electron-withdrawing groups enhances their antimicrobial efficacy.
- Anticancer Potential : The compound's structural components suggest potential chemopreventive and chemotherapeutic effects. Studies have shown that similar triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of the thiazole and triazole rings may contribute to this activity.
The biological activities associated with this compound can be categorized as follows:
Synthesis and Structural Modifications
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiosemicarbazide derivatives with appropriate haloketones or haloesers under acidic or basic conditions.
- Attachment of Functional Groups : The introduction of the 3,4-dimethoxyphenyl group and difluorobenzamide moiety can be accomplished via nucleophilic aromatic substitution reactions. Structural modifications can significantly influence the biological properties of the compound .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in various applications:
- A study on 1,2,4-triazole derivatives found that modifications at specific positions on the benzene ring significantly enhanced antibacterial activity against resistant strains like MRSA .
- Another investigation into the anticancer properties of triazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Simpler Benzamide Analogs
Example : N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
Triazole and Thiazolo-Triazole Derivatives
Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
Key Insight: The thiazolo-triazole core in the target compound may offer greater metabolic stability compared to non-fused triazoles due to reduced tautomerization propensity.
Sulfonamide vs. Benzamide Derivatives
Example : N-{2-[2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Key Insight : The benzamide group in the target compound may improve aqueous solubility compared to sulfonamides, which are often more lipophilic and prone to crystallization challenges.
Heterocyclic Core Variations
Example : N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
Key Insight : The thiazolo-triazole core may provide a broader pharmacophore profile than triazolo-thiadiazoles, which are typically smaller and less planar.
Preparation Methods
Cyclocondensation of Triazole and Thiazole Precursors
The thiazolo[3,2-b]triazole scaffold is constructed via a one-pot reaction between 3,4-dimethoxyphenyl-substituted triazole derivatives and thiazole precursors. Search result details a catalyst-free method using dibenzoylacetylene and triazoles at room temperature, yielding functionalized thiazolo-triazoles in >85% yield.
- Dissolve 4-amino-3-(3,4-dimethoxyphenyl)-1,2,4-triazole (1.0 equiv) in anhydrous THF.
- Add dibenzoylacetylene (1.2 equiv) dropwise under nitrogen.
- Stir at 25°C for 12–24 hours.
- Isolate the product via filtration and recrystallize from ethanol.
Key Optimization :
Functionalization at Position 6
The ethylenediamine linker is introduced at position 6 through nucleophilic substitution. Search result implies the use of bromoethyl intermediates, where a bromine atom at position 6 is replaced by ethylenediamine under basic conditions.
Procedure :
- React 6-bromo-thiazolo[3,2-b]triazole (1.0 equiv) with ethylenediamine (5.0 equiv) in DMF.
- Heat at 60°C for 6 hours.
- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Synthesis of 3,4-Difluorobenzamide
Hydrolysis of 3,4-Difluorobenzonitrile
Search result and describe the preparation of fluorinated benzamides via nitrile hydrolysis. For 3,4-difluorobenzamide, a two-step process is employed:
Step 1: Synthesis of 3,4-Difluorobenzonitrile :
Step 2: Hydrolysis to Benzamide :
- Mix 3,4-difluorobenzonitrile (1.0 equiv) with NaOH (1.5 equiv) in H₂O₂ (30%).
- Heat at 70–100°C until nitrile content <0.5% (HPLC).
- Acidify to pH 7–8, filter, and dry at 70°C.
Final Coupling: Amidation of Ethylenediamine with 3,4-Difluorobenzoic Acid
Activation of 3,4-Difluorobenzoic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride or oxalyl chloride:
- Reflux 3,4-difluorobenzoic acid (1.0 equiv) with SOCl₂ (2.0 equiv) in anhydrous toluene.
- Remove excess SOCl₂ under vacuum to obtain 3,4-difluorobenzoyl chloride.
Coupling Reaction
Search result indicates that the ethylenediamine intermediate reacts with the acyl chloride in the presence of a base:
- Dissolve the amine intermediate (1.0 equiv) in dry DCM.
- Add 3,4-difluorobenzoyl chloride (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.
- Warm to room temperature and stir for 4 hours.
- Wash with NaHCO₃ (aq) and brine, then dry over MgSO₄.
Analytical Characterization and Validation
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥99% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Cyclocondensation : Competing pathways may lead to isomeric byproducts. Using electron-donating groups (e.g., 3,4-dimethoxyphenyl) directs substitution to the desired position.
- Amidation Efficiency : Low yields in the coupling step suggest exploring alternative activating agents (e.g., HATU) or microwave-assisted synthesis.
- Scalability : The catalyst-free method is advantageous for industrial scale-up, but solvent recovery in nitrile hydrolysis requires optimization.
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key approaches include:
- One-pot catalyst-free synthesis : Combines thiazole and triazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Multi-step functionalization : Sequential reactions (e.g., amide coupling, cyclization) using reagents like POCl₃ for triazole ring formation .
- Optimization parameters : Temperature (80–120°C), reaction time (6–24 hours), and solvent choice (acetonitrile, ethanol) critically influence yield (typically 60–85%) .
Example Protocol:
React 3,4-dimethoxyphenylthioamide with ethyl bromoacetate to form the thiazole core.
Perform cyclization with hydrazine hydrate to generate the triazole ring.
Couple with 3,4-difluorobenzamide via EDCI/HOBt-mediated amidation .
Basic: Which analytical techniques confirm structure and purity?
Methodological Answer:
Critical techniques include:
| Technique | Purpose | Key Data | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituents | Chemical shifts for thiazole (δ 7.2–8.1 ppm), triazole (δ 8.5 ppm), and benzamide (δ 6.8–7.6 ppm) | |
| HPLC | Assess purity (>95%) | Retention time comparison with standards; mobile phase: MeCN/H₂O (70:30) | |
| HRMS | Verify molecular weight | Exact mass matching [M+H]⁺ (e.g., m/z 483.12 calculated) |
Advanced: How to design stability studies under varying conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Heat samples at 40–80°C for 1–7 days. Use DSC/TGA to identify decomposition points (>200°C typical) .
- Oxidative/reductive stress : Treat with H₂O₂ (1–5%) or NaBH₄ (0.1 M) to assess susceptibility to oxidation/reduction .
Key Insight:
- Thiazole rings are prone to oxidation; triazole moieties are stable under acidic conditions .
Advanced: Strategies to elucidate mechanism of action?
Methodological Answer:
- Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., kinases, GPCRs). Focus on π-π stacking with aromatic residues and hydrogen bonding via fluorobenzamide .
- Enzyme assays : Test inhibition of COX-2 or p38 MAP kinase (common targets for triazole derivatives) at 1–100 µM concentrations .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track subcellular localization in cancer cell lines .
Data Contradiction: Addressing discrepancies in bioactivity reports
Methodological Answer:
- Standardized assays : Re-test activity using uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) .
- SAR analysis : Compare analogs (e.g., varying substituents on phenyl rings) to identify critical functional groups .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in potency (e.g., EC₅₀ ranges: 0.5–10 µM) .
Advanced: Computational prediction of pharmacokinetics
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate:
- LogP (~3.2): Moderate lipophilicity for blood-brain barrier penetration.
- CYP450 inhibition risk: High for CYP3A4 due to triazole interactions .
- Molecular dynamics : Simulate binding kinetics (e.g., residence time >10 ns) with targets using GROMACS .
Basic: Structural features influencing bioactivity
Methodological Answer:
- Thiazolo-triazole core : Enhances π-stacking with hydrophobic enzyme pockets .
- 3,4-Dimethoxyphenyl group : Increases solubility and hydrogen bonding capacity .
- 3,4-Difluorobenzamide : Improves metabolic stability via reduced CYP450 metabolism .
Advanced: Optimizing synthetic yield and purity
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., CuI) to maximize yield .
- By-product minimization : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
